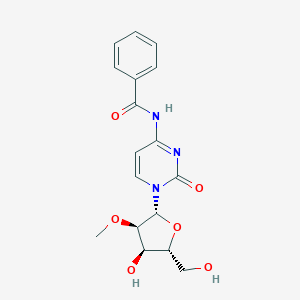

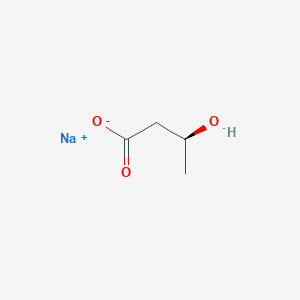

(S)-3-羟基丁酸钠

描述

Sodium (S)-3-hydroxybutanoate, also known as the sodium salt of (S)-3-hydroxybutyric acid, is a compound of interest in various chemical and biological contexts. While the provided papers do not directly discuss Sodium (S)-3-hydroxybutanoate, they do provide insights into related compounds and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of chiral compounds such as (S)-3-hydroxybutanoate often involves microbial reduction processes. Paper describes the microbial reduction of ethyl 3-oxobutanoate to yield both (R)- and (S)-enantiomers of 3-hydroxybutanoate. This process utilizes growing cultures from different strains of Geotrichum candidum and Aspergillus niger, which are types of fungi known for their ability to produce chiral alcohols from ketones. Although the paper does not specifically mention the sodium salt form, the synthesis of the (S)-enantiomer is relevant as it could be subsequently converted to its sodium salt form through a neutralization reaction with a sodium base.

Molecular Structure Analysis

While the molecular structure of Sodium (S)-3-hydroxybutanoate is not directly analyzed in the provided papers, paper discusses the structure of sodium hyaluronate, which is a different sodium salt. The paper details the X-ray diffraction analysis of the compound, revealing a left-handed 3-fold helix stabilized by intramolecular hydrogen bonds. Although Sodium (S)-3-hydroxybutanoate would not form such a complex helical structure, the principles of X-ray crystallography and the importance of sodium in stabilizing structures through ionic interactions are applicable to understanding its structure.

Chemical Reactions Analysis

The reductive amination of aldehydes and ketones described in paper is a reaction that involves the conversion of carbonyl groups to amines in the presence of a reducing agent, sodium triacetoxyborohydride. While this reaction does not directly produce Sodium (S)-3-hydroxybutanoate, it is an example of how sodium-based reagents can be used in chemical synthesis to manipulate functional groups. The sodium in these reactions often plays a crucial role in the selectivity and yield of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium (S)-3-hydroxybutanoate can be inferred from the general properties of similar sodium salts and hydroxy acids. Sodium salts are typically ionic, water-soluble, and have high melting points. The hydroxy group in (S)-3-hydroxybutanoate would contribute to its ability to form hydrogen bonds, affecting its solubility and boiling point. The stereochemistry of the (S)-enantiomer would influence its interactions with biological molecules, which is often a consideration in pharmaceutical applications.

科学研究应用

拜耳法制氢

Costine 等人 (2011) 的研究深入探讨了有机化合物(如 (S)-3-羟基丁酸钠)在氢氧化钠溶液中的降解反应。这项研究对于理解制氢至关重要,特别是在拜耳法中,该方法会产生可燃气体 (Costine 等人, 2011)。

跨细胞膜的离子转运

Jedliński 等人 (2000) 探索了仿生低分子量聚-(R)-3-羟基丁酸酯的合成,讨论了其在磷脂双层中创建人工通道以进行钠和钙离子跨细胞膜转运的潜力 (Jedliński 等人, 2000)。

组织工程材料

陈和吴 (2005) 讨论了聚羟基链烷酸酯 (PHA)(包括聚 3-羟基丁酸酯 (PHB) 及其共聚物)在组织工程等生物医学应用中的使用。这项研究突出了 PHA 的生物降解性和热加工性,使其适用于医疗器械和组织工程 (陈 & 吴, 2005)。

生物塑料生产增强

Berezina (2012) 专注于使用丙酸钠等底物增强生物塑料 PHBV 生产中的 3-羟基戊酸酯成分。这项研究对于提高 PHBV(一种源自聚(3-羟基丁酸酯-共-3-羟基戊酸酯)的生物塑料)的技术性能至关重要 (Berezina, 2012)。

细胞生长和神经保护

肖、赵和陈 (2007) 研究了 3-羟基丁酸酯衍生物对小鼠神经胶质细胞的影响。他们的研究结果表明,这些衍生物可以抑制细胞凋亡,并可能作为有效的神经保护剂 (肖, 赵, & 陈, 2007)。

作用机制

Target of Action

Sodium (S)-3-hydroxybutanoate primarily targets voltage-gated sodium channels (Nav) in the body . These channels control the initiation and propagation of action potential, mediating a broad spectrum of physiological processes, including central and peripheral nervous systems’ function, skeletal muscle contraction, and heart rhythm .

Mode of Action

Sodium (S)-3-hydroxybutanoate interacts with its targets by altering the sodium currents. When the cell membrane is depolarized by a few millivolts, sodium channels activate and inactivate within milliseconds. The influx of sodium ions through the integral membrane proteins comprising the channel depolarizes the membrane further and initiates the rising phase of the action potential .

Biochemical Pathways

The compound affects several biochemical pathways. The primary pathway is the action potential pathway, where the compound influences the opening and closing of sodium channels, thus affecting the propagation of action potentials . .

Result of Action

The primary result of Sodium (S)-3-hydroxybutanoate’s action is the generation of action potentials in neurons and other electrically excitable cells such as myocytes and endocrine cells . This leads to various physiological responses, including muscle contraction and the regulation of heart rhythm .

属性

IUPAC Name |

sodium;(3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-DFWYDOINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (S)-3-hydroxybutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

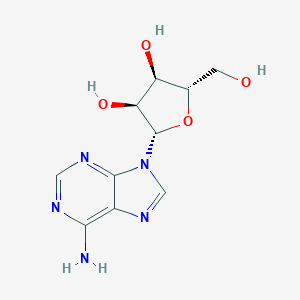

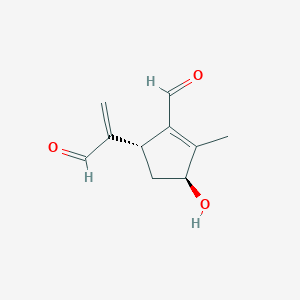

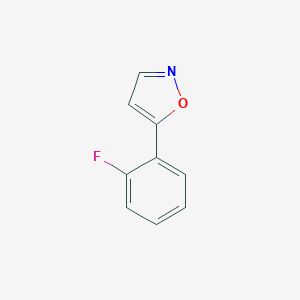

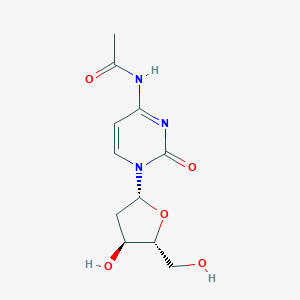

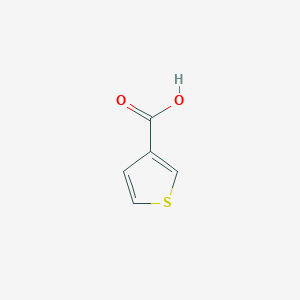

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)